molecular formula C13H18O4 B15222304 tert-Butyl 2-(4-hydroxyphenoxy)propanoate

tert-Butyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B15222304
M. Wt: 238.28 g/mol
InChI Key: JUNVRJMMKZUKIC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-hydroxyphenoxy)propanoate: is an organic compound with the molecular formula C13H18O4 It is a derivative of propanoic acid and contains a tert-butyl group, a hydroxyphenoxy group, and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-hydroxyphenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various formulations. Its antioxidant properties make it valuable in the preservation of materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis to release active metabolites that interact with biological pathways .

Comparison with Similar Compounds

  • Ethyl 2-(4-hydroxyphenoxy)propanoate
  • Butyl 2-(4-hydroxyphenoxy)propanoate
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Comparison: tert-Butyl 2-(4-hydroxyphenoxy)propanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. Compared to ethyl and butyl analogs, the tert-butyl derivative exhibits different solubility and stability properties. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, on the other hand, has a longer alkyl chain, affecting its hydrophobicity and applications .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 2-(4-hydroxyphenoxy)propanoate

InChI

InChI=1S/C13H18O4/c1-9(12(15)17-13(2,3)4)16-11-7-5-10(14)6-8-11/h5-9,14H,1-4H3

InChI Key

JUNVRJMMKZUKIC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)O

Origin of Product

United States

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